
Thromboxane B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thromboxane B1 (TXB1) is a member of the thromboxane B (TXB) family . Thromboxane is a type of lipid known as eicosanoids . It is named for its role in blood clot formation (thrombosis) .
Synthesis Analysis
Thromboxane A synthase, an enzyme found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane .Molecular Structure Analysis
The molecular formula of Thromboxane B1 is C20H36O6 . The average mass is 372.496 Da and the monoisotopic mass is 372.251190 Da .Chemical Reactions Analysis
Thromboxane B1 is a product of the metabolism of dihomo-γ-linolenic acid (DGLA) by cyclooxygenases 1 and 2 (COX-1/COX-2) .Physical And Chemical Properties Analysis
Thromboxane B1 has a density of 1.2±0.1 g/cm3, a boiling point of 577.1±50.0 °C at 760 mmHg, and a flash point of 196.6±23.6 °C . It has 6 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds .Applications De Recherche Scientifique
Cardiovascular Disease Research
Thromboxane B1: is extensively studied in the context of cardiovascular diseases. It is a marker for the assessment of platelet activation in conditions like ischemic stroke . The measurement of TXB1 levels can provide insights into the efficacy of antiplatelet therapies such as aspirin, which inhibits thromboxane synthesis .
Biomarker for Stroke Risk
TXB1 serves as a potential biomarker for vascular disease risk, particularly in patients treated with aspirin. High concentrations of TXB1 may indicate an increased risk for ischemic stroke or ischemic heart disease . Monitoring TXB1 levels could help in the early detection and management of these conditions.
Inflammation and Immune Response
Research suggests that thromboxane, along with other eicosanoids, is involved in the activation of the cytokine storm, which is mediated by interleukins and tumor necrosis factor-alpha. This implicates TXB1 in the study of inflammatory responses and immune system disorders .
Pulmonary Embolism
In the field of respiratory diseases, TXB1 is studied for its role in pulmonary embolism . As a metabolite of TXA2, which causes bronchoconstriction and pulmonary vasoconstriction, TXB1 levels are indicative of the severity and prognosis of pulmonary embolism cases .
Obstetric Complications
TXB1 is also researched for its applications in obstetrics, particularly in conditions like preeclampsia . It is involved in the pathophysiology of hypertension and uteroplacental dysfunction, which are characteristic of preeclampsia .
Metabolic Disorders
The role of TXB1 in metabolic disorders such as diabetes is another area of active research. It is implicated in the vascular complications associated with diabetes, and its levels can reflect the state of metabolic control in diabetic patients .
Atherosclerosis
TXB1 is relevant in the study of atherosclerosis due to its effects on platelet aggregation and vascular function. It is involved in the development of atherosclerotic plaques and can be a target for therapeutic interventions .
Myocardial Infarction and Thrombosis
Finally, TXB1 is crucial in the research of myocardial infarction and thrombosis. It is a key player in thrombus formation and can be a target for drugs designed to prevent myocardial infarction by inhibiting platelet aggregation .
Mécanisme D'action
Target of Action
Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family . The primary targets of Thromboxane B1 are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq . These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis) .
Mode of Action
Thromboxane B1 interacts with its targets, the thromboxane receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation . It is in homeostatic balance in the circulatory system with prostacyclin, a related compound .
Biochemical Pathways
Thromboxane B1 is involved in the cyclooxygenase (COX)-1 pathway . In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway . The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane . This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
The pharmacokinetics of Thromboxane B1 involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites . These measurements provide a non-invasive index of platelet activation .
Result of Action
The action of Thromboxane B1 results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation . It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot .
Action Environment
The action, efficacy, and stability of Thromboxane B1 can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production . Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma . Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin . This indicates that the action of Thromboxane B1 can be modulated by certain medications .
Safety and Hazards
Propriétés
IUPAC Name |
7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWWNLTJCCSAV-VZBVYBAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thromboxane B1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

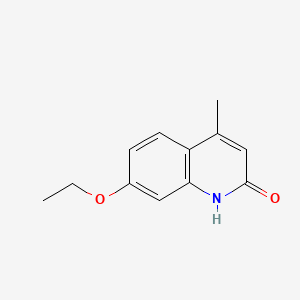
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
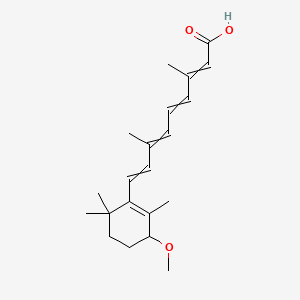

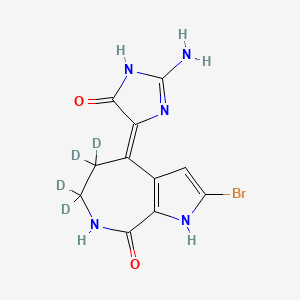
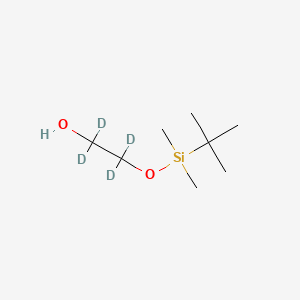
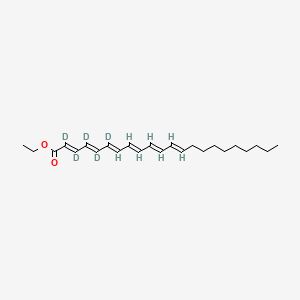
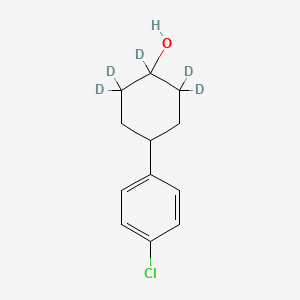
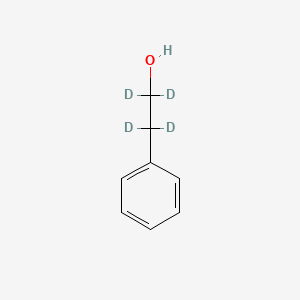

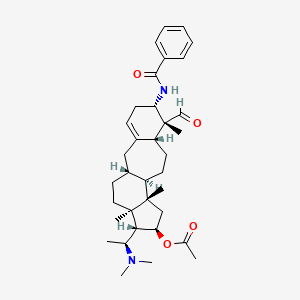
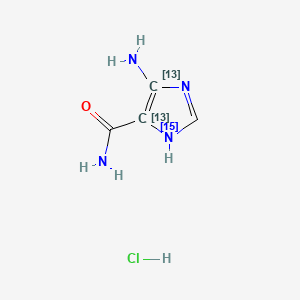

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)